molecular formula C18H17ClN2OS B2730922 2-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 1022288-39-6

2-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B2730922
CAS No.: 1022288-39-6
M. Wt: 344.86
InChI Key: OMBPCKONELMAHW-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide (CAS 1022288-39-6) is a synthetic organic compound with the molecular formula C18H17ClN2OS and a molecular weight of 344.86 g/mol . This acetamide derivative features a 1H-indole moiety linked to a (4-chlorophenyl)sulfanyl group, a structure of high interest in medicinal chemistry research. Indole-containing heterocyclic compounds are a significant area of investigation due to their broad spectrum of physiological activities . Specifically, structurally related compounds have demonstrated promising antimicrobial properties in vitro against key bacterial strains such as Escherichia coli , Pseudomonas aeruginosa , Staphylococcus aureus , and Streptococcus pyogenes , as well as fungal strains including Candida albicans and Aspergillus niger . Furthermore, indole derivatives are extensively studied for their antiviral potential against a range of viruses, highlighting the value of this scaffold in developing new therapeutic candidates . Researchers can utilize this compound as a key intermediate or building block for the synthesis of novel derivatives or as a reference standard in biological screening assays. Available for research applications only; this product is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c19-14-5-7-15(8-6-14)23-12-18(22)20-10-9-13-11-21-17-4-2-1-3-16(13)17/h1-8,11,21H,9-10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBPCKONELMAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves the reaction of 4-chlorothiophenol with an appropriate indole derivative under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A comparative analysis of structurally related compounds reveals key variations in substituents, biological activities, and physicochemical properties:

Table 1: Structural and Functional Comparison

Compound Name (ID) Structural Features Biological Activity/Findings References
Target Compound 4-Chlorophenyl-sulfanyl, indol-3-yl-ethyl acetamide Not explicitly reported; inferred from analogs N/A
2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide (Compound 19) Triazole-sulfanyl, iodophenyl acetamide MIC = 32 µg/mL (E. coli); moderate antibacterial
2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide Azepanyl-oxoethyl-indole, chlorophenyl acetamide Not reported; structural complexity suggests CNS potential
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(4-fluorophenylsulfonyl)acetamide (37) 4-Chlorobenzoyl-indole, fluorophenylsulfonyl COX-2 inhibition (hypothesized)
2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide 2-Chlorobenzyl-indole sulfonyl, methoxyphenyl acetamide Enhanced stability; sulfonyl group may reduce permeability
2-(4-Chlorophenyl)-N-(2-[(4-chlorophenyl)sulfanyl]ethyl)acetamide Bis-4-chlorophenyl (sulfanyl and acetamide) Increased lipophilicity; potential cytotoxicity

Key Findings

Substituent Effects on Bioactivity :

  • Replacement of the indole group with a triazole (Compound 19, ) reduces antibacterial potency (MIC = 32 µg/mL) compared to triazole derivatives with fluorobenzyl groups (MIC = 8 µg/mL).
  • The sulfonyl group in enhances metabolic stability but may limit membrane permeability compared to the sulfanyl group in the target compound.

Fluorophenylsulfonyl and cyanophenylsulfonyl substituents () are linked to COX-2 inhibition, suggesting divergent therapeutic applications compared to the target compound.

Electronic and Lipophilic Properties :

  • The 4-chlorophenyl group in the target compound and contributes to electron-withdrawing effects, enhancing receptor binding affinity.
  • Methoxy and iodo substituents () alter solubility and steric interactions, impacting bioavailability.

Biological Activity

The compound 2-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a unique combination of a chlorophenyl moiety, a sulfanyl group, and an indole structure, this compound's molecular formula is C16H18ClN3OSC_{16}H_{18}ClN_{3}OS with a molecular weight of approximately 378.85 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial , anti-inflammatory , and anticancer properties. Its biological activity is primarily attributed to its ability to interact with various cellular pathways and enzymes, leading to inhibition of target processes in pathogenic organisms and cancer cells.

Antimicrobial Activity

The compound has shown promising results as an antimicrobial agent. Similar compounds have been reported to inhibit bacterial growth by targeting specific enzymes critical for bacterial cell wall synthesis and function. Preliminary studies suggest that 2-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide may disrupt cellular processes in both bacteria and fungi, although specific mechanisms remain to be fully elucidated .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound may also modulate inflammatory responses. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

The anticancer activity of 2-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is particularly noteworthy. Studies have indicated that it may induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways such as the MAPK/ERK pathway. The compound's structural features enable it to interact with cellular proteins involved in cell cycle regulation and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components. The presence of the chlorophenyl group enhances lipophilicity, facilitating membrane penetration, while the indole moiety is often associated with biological activity due to its ability to mimic natural substrates .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamideQuinoline moiety instead of chlorophenylCombines quinoline and indole structures
N-[2-(1H-indol-3-yl)ethyl]acetamideLacks sulfanyl groupSimpler structure focused on indole
2-(4-Methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamideNo sulfanyl groupFocuses on methylphenyl instead of chlorophenyl

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to 2-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide :

  • Antimicrobial Screening : A study highlighted that derivatives with similar structures exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
  • Cytotoxicity Assays : In vitro assays demonstrated that this compound induced cytotoxicity in various cancer cell lines (e.g., MCF-7, A549), with IC50 values indicating potent growth inhibition .
  • Mechanistic Insights : Research has suggested that the compound may induce apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic factors and activation of caspases in treated cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the construction of the indole core followed by sulfanyl group introduction. For example, indole derivatives are often synthesized via Fischer indole synthesis or palladium-catalyzed cross-coupling. The sulfanyl group can be introduced via nucleophilic substitution using 4-chlorobenzenethiol under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes solvent selection (e.g., ethanol or toluene for polar intermediates), temperature control (60–80°C for amide coupling), and catalysts (e.g., HOBt/EDCI for peptide bonds). Yield improvements (70–85%) are achievable by monitoring intermediates via TLC and using column chromatography for purification .

Q. How is the molecular structure of this compound characterized, and which analytical techniques are critical?

  • Methodological Answer : Structural confirmation requires ¹H/¹³C NMR to verify proton environments (e.g., indole NH at δ 10–12 ppm, acetamide carbonyl at δ 165–170 ppm) and mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography (using SHELX software ) resolves stereochemistry, while FT-IR identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between computational models and experimental results?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects in the crystal lattice. To address this:

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to compare optimized geometries with experimental structures.
  • Use Hirshfeld surface analysis to evaluate intermolecular interactions (e.g., C–H⋯π or hydrogen bonds) that may distort packing.
  • Re-refine X-ray data with SHELXL , adjusting thermal parameters and occupancy factors for disordered regions. Cross-validate with spectroscopic data to confirm functional group orientations .

Q. What strategies are effective for improving the compound’s bioavailability in in vitro pharmacological studies?

  • Methodological Answer : Bioavailability enhancement focuses on solubility and membrane permeability:

  • Salt formation : Screen counterions (e.g., HCl or sodium salts) to improve aqueous solubility.
  • Prodrug design : Modify the acetamide group with enzymatically cleavable moieties (e.g., ester prodrugs).
  • Nanocarrier systems : Encapsulate the compound in liposomes or PLGA nanoparticles, optimizing particle size (<200 nm) and surface charge (zeta potential ±20 mV) for cellular uptake. Validate via Caco-2 cell permeability assays and HPLC quantification .

Q. How can regioselectivity challenges during sulfanyl group introduction be mitigated?

  • Methodological Answer : Competing sulfonation at unintended positions (e.g., indole C2 vs. C3) can be controlled by:

  • Protecting groups : Temporarily block reactive sites (e.g., Boc protection of the indole NH) before sulfanyl addition.
  • Lewis acid catalysis : Use ZnCl₂ or BF₃·Et₂O to direct electrophilic substitution to the para position of the chlorophenyl group.
  • Microwave-assisted synthesis : Shorten reaction times (10–15 min) to minimize side reactions, monitored by real-time IR spectroscopy .

Methodological Considerations for Data Interpretation

Q. What computational tools are recommended for predicting biological targets and binding affinities?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with homology-modeled receptors (e.g., serotonin receptors due to the indole moiety). Validate predictions via MD simulations (GROMACS) over 100 ns to assess binding stability. Pair with pharmacophore modeling (Phase) to identify critical interaction sites (e.g., hydrogen bonds with the sulfanyl group). Experimental validation via SPR (surface plasmon resonance) quantifies binding kinetics (KD values) .

Q. How should researchers address inconsistencies in biological activity data across different assay platforms?

  • Methodological Answer : Variability may stem from assay conditions (e.g., cell line viability, serum concentration). Standardize protocols by:

  • Using certified cell lines (e.g., ATCC) with consistent passage numbers.
  • Including positive controls (e.g., cisplatin for cytotoxicity assays) in each plate.
  • Applying BLISS independence analysis to distinguish synergistic vs. additive effects in combination studies. Statistical rigor (n ≥ 3, ANOVA with Tukey’s post-hoc test) ensures reproducibility .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight384.87 g/mol (C₁₈H₁₆ClN₂OS)
logP (Calculated)3.75 (JChem)
Melting Point185–187°C (DSC)
Aqueous Solubility (25°C)0.12 mg/mL (pH 7.4, shake-flask)
IC₅₀ (Serotonin Receptor)1.2 µM (SPR, SD ± 0.15 µM)

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